

A Technical Guide to McI-1 Inhibition for Apoptosis Induction

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Compound of Interest		
Compound Name:	McI1-IN-14	
Cat. No.:	B13429098	Get Quote

Disclaimer: Information regarding a specific compound designated "Mcl1-IN-14" is not readily available in the public domain. This guide, therefore, focuses on the well-documented role and mechanism of action of potent, selective small-molecule Myeloid Cell Leukemia 1 (Mcl-1) inhibitors as a class, using data from representative compounds to illustrate their function in inducing apoptosis.

Executive Summary

Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family, is a critical survival factor for many cancers and a key driver of resistance to various therapies.[1][2][3] Its overexpression allows malignant cells to evade programmed cell death (apoptosis).[4] The development of selective Mcl-1 inhibitors represents a promising therapeutic strategy to restore apoptotic signaling in cancer cells. These inhibitors function as BH3 mimetics, binding to the BH3-binding groove of Mcl-1 with high affinity.[5][6] This action displaces pro-apoptotic proteins, primarily Bak and Bim, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptotic cell death.[1][2][7] This document provides a technical overview of the mechanism, quantitative efficacy, and experimental evaluation of Mcl-1 inhibitors in the context of apoptosis induction.

The Role of Mcl-1 in Apoptosis Regulation

The intrinsic apoptosis pathway is tightly regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members (like Mcl-1, Bcl-2, Bcl-xL), pro-apoptotic effectors (Bak, Bax),



and BH3-only sensitizers (like Bim, Puma, Noxa).[1][4] In healthy cells, Mcl-1 sequesters proappostotic proteins, preventing them from oligomerizing at the mitochondrial membrane.[7] Mcl-1 is particularly crucial for neutralizing the effector protein Bak.[1][6] In numerous cancers, Mcl-1 is overexpressed, effectively tilting the balance towards cell survival and conferring resistance to chemotherapy.[2][3]

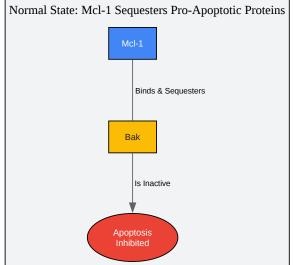
Mechanism of Action of McI-1 Inhibitors

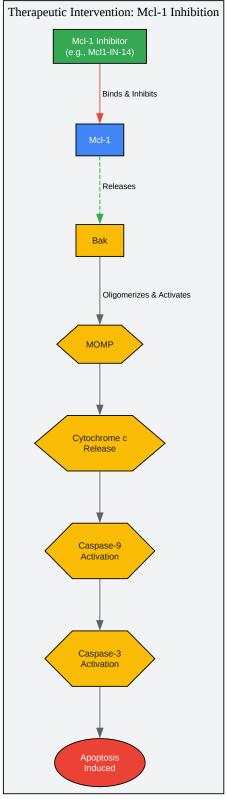
Selective Mcl-1 inhibitors are designed to mimic the action of BH3-only proteins. They bind with high specificity and affinity to a hydrophobic groove on the Mcl-1 protein.[6] This competitive binding displaces previously sequestered pro-apoptotic proteins.[2]

The key steps are:

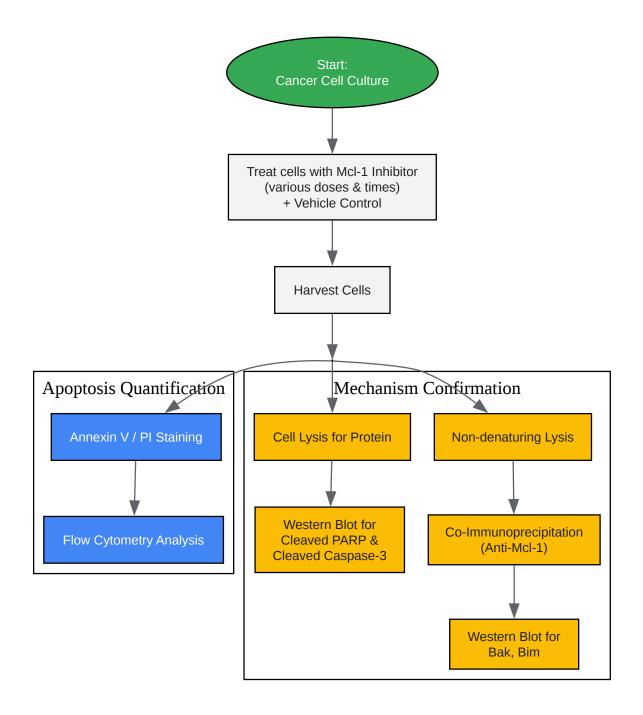
- Inhibitor Binding: The Mcl-1 inhibitor occupies the BH3-binding groove of the Mcl-1 protein.
- Displacement of Pro-Apoptotic Proteins: This binding releases effector proteins like Bak and sensitizer proteins like Bim from Mcl-1's control.[5]
- Effector Activation: Freed Bak and Bax undergo a conformational change, oligomerize, and form pores in the outer mitochondrial membrane.[4][7]
- MOMP and Apoptosome Formation: The pores lead to Mitochondrial Outer Membrane Permeabilization (MOMP), releasing cytochrome c and other pro-apoptotic factors into the cytosol.[1]
- Caspase Cascade Activation: Cytochrome c binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, which dismantle the cell.[8]











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